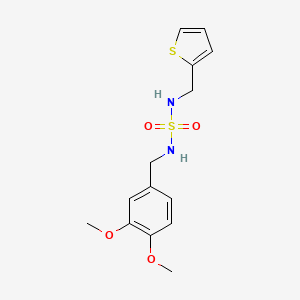
N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide is a useful research compound. Its molecular formula is C14H18N2O4S2 and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, therapeutic applications, and other relevant studies.
- Molecular Formula : C14H18N2O4S2
- Molecular Weight : 342.43 g/mol
- Purity : Typically ≥ 95%
The compound features a sulfamide group, which is significant for its biological activity, particularly in enzyme inhibition and therapeutic applications.
Enzyme Inhibition
The sulfamide moiety in this compound has been identified as a crucial component for inhibiting various enzymes. Notably:
- Carbonic Anhydrases : These enzymes play a vital role in physiological processes such as respiration and acid-base balance. Compounds with sulfamide groups have shown promise in developing inhibitors that can modulate these pathways effectively.
- Proteases : The compound has demonstrated inhibitory effects on aspartic proteases and serine proteases, which are critical in many biological processes including protein digestion and cell signaling. The unique binding properties of the sulfamide group enhance the affinity for these target enzymes.
Cancer Treatment
Research indicates that sulfonamide derivatives, including this compound, may have applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in tumor cells. Studies have shown that specific derivatives exhibit high singlet oxygen quantum yields, making them suitable candidates for PDT.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical studies using models like ADMETLab have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles:
| Parameter | Value |
|---|---|
| Caco-2 Permeability | Low permeability |
| Human Intestinal Absorption | Low absorption |
| Plasma Protein Binding | Low binding |
| Volume of Distribution | Optimal |
| Clearance Rate | Low clearance rate |
These parameters suggest that while the compound may have limited absorption and distribution characteristics, it could still be effective within specific therapeutic contexts .
Case Studies and Research Findings
- Enzyme Inhibition Study : A study highlighted the effectiveness of sulfamide derivatives as inhibitors of carbonic anhydrases, showing IC50 values that indicate strong binding affinity and potential therapeutic application in conditions like glaucoma and obesity.
- Photodynamic Therapy Application : Research on related sulfonamides demonstrated their ability to act as photosensitizers in PDT, leading to significant tumor reduction in animal models when combined with appropriate light exposure.
- Antifungal Activity Assessment : A comparative study evaluated various sulfonamides against fungal strains and found that certain modifications significantly enhanced antifungal efficacy compared to standard treatments .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-19-13-6-5-11(8-14(13)20-2)9-15-22(17,18)16-10-12-4-3-7-21-12/h3-8,15-16H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHMOWILSGGOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














